Product packaging for N4-Cyclopropylpyridine-3,4-diamine(Cat. No.:CAS No. 146950-68-7)

N4-Cyclopropylpyridine-3,4-diamine

Cat. No.: B120656
CAS No.: 146950-68-7
M. Wt: 149.19 g/mol
InChI Key: VPGWOWXXDKITFM-UHFFFAOYSA-N
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Description

Significance of Pyridine-Diamine Scaffolds in Contemporary Chemical Research

Pyridine-based ring systems are a cornerstone in the field of medicinal chemistry, recognized for their profound impact on the pharmacological activity of a vast array of therapeutic agents. google.comsigmaaldrich.com This nitrogen-bearing heterocycle is considered a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. sigmaaldrich.comscienceopen.com The adaptability of the pyridine (B92270) nucleus allows for extensive structural modifications, making it a versatile starting point for the synthesis of new chemical entities. acs.org

The incorporation of a diamine functionality onto the pyridine ring further enhances its utility. The amino groups can participate in crucial hydrogen bonding and electrostatic interactions, which are fundamental for binding to biological targets such as enzymes and receptors. scientificupdate.com This makes pyridine-diamine scaffolds particularly valuable in the design of kinase inhibitors, a major class of drugs used in oncology and the treatment of inflammatory diseases. scienceopen.comacs.org

Overview of Research Trajectories for N4-Cyclopropylpyridine-3,4-diamine

The specific compound, this compound, has emerged as a valuable building block in synthetic organic chemistry, particularly in the construction of more complex molecules for drug discovery programs. Its primary documented role in academic and industrial research is as a key intermediate in the synthesis of potent and selective kinase inhibitors.

One of the most significant applications of this compound is in the development of inhibitors for the Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are associated with an increased risk of developing Parkinson's disease, making its kinase activity a prime target for therapeutic intervention. hyphadiscovery.com In the synthesis of 1-pyrazolyl, 5-, 6-disubstituted indazole derivatives as LRRK2 inhibitors, this compound serves as a crucial precursor. hyphadiscovery.com The synthesis involves the catalytic reduction of a nitro-pyridine precursor to afford the diamine. hyphadiscovery.com

The inclusion of the N-cyclopropyl group is a deliberate design choice in medicinal chemistry. The cyclopropyl (B3062369) group is a small, rigid ring system that can offer several advantages. It can act as a conformationally restricted linker, enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes, and improve potency and selectivity by providing favorable interactions within the target protein's binding site.

While the primary documented research trajectory for this compound is as a synthetic intermediate, the broader class of pyridine-diamine derivatives has been investigated for a range of biological activities, including potential antimicrobial and anticancer properties. However, specific research findings on the independent biological activity of this compound are not extensively reported in peer-reviewed literature, underscoring its principal role as a specialized building block.

Below are tables detailing the physicochemical properties of this compound and a summary of its primary research application.

Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₁N₃ sigmaaldrich.com
Molecular Weight 149.20 g/mol synchem.com
CAS Number 146950-68-7 sigmaaldrich.com
Appearance Not specified in detailN/A
Purity >95% (as per commercial suppliers) synchem.com

Table 2: Research Application of this compound

Research AreaSpecific RoleTargetTherapeutic IndicationSource(s)
Medicinal Chemistry / Drug Discovery Synthetic IntermediateLeucine-rich repeat kinase 2 (LRRK2)Parkinson's Disease hyphadiscovery.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3 B120656 N4-Cyclopropylpyridine-3,4-diamine CAS No. 146950-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-cyclopropylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGWOWXXDKITFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598104
Record name N~4~-Cyclopropylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146950-68-7
Record name N~4~-Cyclopropylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-cyclopropylpyridine-3,4-diamine
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Synthetic Methodologies and Reaction Pathways

Strategic Approaches to N4-Cyclopropylpyridine-3,4-diamine Synthesis

The synthesis of this compound is a multi-faceted process that necessitates careful consideration of precursor chemistry, reaction conditions, and sustainable practices.

Multi-step Synthesis Routes and Precursor Chemistry

The primary route to this compound involves a multi-step synthesis that begins with the formation of the key precursor, pyridine-3,4-diamine. A notable and improved synthesis of pyridine-3,4-diamine starts from 4-methoxypyridine (B45360). This method is a three-step process:

Nitration: 4-methoxypyridine undergoes nitration with fuming nitric acid in the presence of sulfuric acid to yield 4-methoxy-3-nitropyridine (B17402). google.com

Amination: The resulting 4-methoxy-3-nitropyridine is then treated with strong ammonia (B1221849) water, leading to the substitution of the methoxy (B1213986) group to form 4-amino-3-nitropyridine (B158700). google.com

Reduction: The final step in the precursor synthesis is the hydrogenation of 4-amino-3-nitropyridine, typically using a catalyst such as palladium on carbon (Pd/C), to afford pyridine-3,4-diamine. google.com This reduction step is a common method for converting nitro groups to amines.

Once the pyridine-3,4-diamine precursor is obtained, the final step is the regioselective N-cyclopropylation at the N4 position. A common method for this transformation is the reaction of pyridine-3,4-diamine with a suitable cyclopropylating agent, such as cyclopropyl (B3062369) bromide or a related electrophile, in the presence of a base.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Achieving high selectivity for the N4 position over the N3 position is a critical challenge in the synthesis of this compound. The electronic properties of pyridine-3,4-diamine suggest that the N4-amino group is generally more nucleophilic than the N3-amino group, which can favor the desired regioselectivity. However, reaction conditions must be carefully optimized to maximize this inherent preference and achieve a high yield of the target compound. Key parameters for optimization include the choice of solvent, base, temperature, and the nature of the cyclopropylating agent.

The table below illustrates typical parameters that would be varied in the optimization of the N-cyclopropylation of pyridine-3,4-diamine.

ParameterVariationExpected Impact on Yield and Selectivity
Solvent Aprotic (e.g., DMF, THF, Acetonitrile) vs. Protic (e.g., Ethanol)Aprotic solvents are often preferred for SN2 reactions as they do not solvate the nucleophile as strongly, potentially leading to faster reaction rates. The choice of solvent can also influence the solubility of the reactants and the stability of intermediates.
Base Inorganic (e.g., K2CO3, NaH) vs. Organic (e.g., Triethylamine)The strength and nature of the base are crucial for deprotonating the amino group, thereby activating it for nucleophilic attack. A stronger base may lead to a faster reaction but could also promote side reactions. The choice of base can also influence the regioselectivity.
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate but can also lead to decreased selectivity and the formation of byproducts. Optimization is required to find a balance between reaction time and product purity.
Cyclopropylating Agent Cyclopropyl bromide, Cyclopropyl iodide, Cyclopropyl tosylateThe leaving group on the cyclopropylating agent affects its reactivity. Iodides are typically more reactive than bromides, which are more reactive than tosylates. The choice will influence the reaction rate and may require adjustment of other parameters.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in the synthesis of fine chemicals. For the synthesis of this compound, several green strategies can be employed.

The improved three-step synthesis of the pyridine-3,4-diamine precursor is itself an example of green chemistry, as it reduces the number of reaction steps and avoids the use of hazardous reagents like phosphorus pentachloride or phosphorus oxychloride that were used in older methods. google.com This leads to less waste and a safer process. google.com

Further green considerations for the N-cyclopropylation step include:

Use of Greener Solvents: Exploring the use of more environmentally benign solvents or even solvent-free conditions.

Catalytic Methods: Employing catalytic methods can reduce the need for stoichiometric reagents and often leads to milder reaction conditions. For instance, the use of transition metal catalysts for N-alkylation is a well-established field. doi.org

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation can significantly shorten reaction times and reduce energy consumption. nih.gov

Mechanism-Oriented Analysis of this compound Formation

A deeper understanding of the reaction mechanism is essential for controlling the synthesis and optimizing the outcome.

Catalytic Transformations in Pyridine-Diamine Formation

In the synthesis of the pyridine-3,4-diamine precursor, the final hydrogenation step is a key catalytic transformation. The use of a heterogeneous catalyst like palladium on carbon allows for the selective reduction of the nitro group to an amine under a hydrogen atmosphere. The catalyst provides a surface for the reaction to occur, facilitating the cleavage of the N-O bonds and the formation of N-H bonds. The ease of separation of the heterogeneous catalyst from the reaction mixture is an additional advantage of this method.

For the N-cyclopropylation step, while it can proceed as a direct nucleophilic substitution, catalytic approaches offer potential advantages. Transition metal-catalyzed N-alkylation reactions, for example, can proceed through various mechanisms, including oxidative addition and reductive elimination cycles, which can offer greater control over selectivity.

Role of Intermediates in Reaction Progression

The synthesis of this compound proceeds through a series of key intermediates. In the synthesis of the precursor, 4-methoxy-3-nitropyridine and 4-amino-3-nitropyridine are stable, isolable intermediates. google.com

In the final N-cyclopropylation step, the reaction likely proceeds through a nucleophilic substitution mechanism (SN2). The base first deprotonates the N4-amino group of pyridine-3,4-diamine, forming a more nucleophilic anionic intermediate. This intermediate then attacks the electrophilic carbon of the cyclopropylating agent, displacing the leaving group and forming the N-C bond. The transition state of this step is crucial for determining the regioselectivity. The steric and electronic environment around the N4 and N3 positions will influence the stability of the respective transition states, with the less sterically hindered and more electronically favorable pathway being preferred.

Chemical Reactivity and Derivatization Strategies

Exploration of Substitution Reactions Involving N4-Cyclopropylpyridine-3,4-diamine

The pyridine (B92270) ring and its amino substituents are the primary sites for substitution reactions, which can proceed through either nucleophilic or electrophilic pathways.

While the electron-rich nature of the pyridine ring in this compound, due to the presence of two amino groups, makes classical nucleophilic aromatic substitution challenging, such reactions can be facilitated by the introduction of a leaving group at an appropriate position. For instance, a bromo-substituted derivative, 2-Bromo-N4-cyclopropylpyridine-3,4-diamine, can undergo halogen-mediated reactivity, making it amenable to cross-coupling reactions.

ReactantReagent/CatalystProductReaction Type
2-Bromo-N4-cyclopropylpyridine-3,4-diamineArylboronic acid / Pd catalyst2-Aryl-N4-cyclopropylpyridine-3,4-diamineSuzuki Coupling
2-Bromo-N4-cyclopropylpyridine-3,4-diamineAmine / Pd or Cu catalyst2-Amino-N4-cyclopropylpyridine-3,4-diamine derivativeBuchwald-Hartwig Amination

This table presents potential nucleophilic substitution reactions based on the reactivity of similar bromo-pyridines.

The amino groups strongly activate the pyridine ring towards electrophilic attack. The positions ortho and para to the amino groups are the most likely sites for substitution. However, the steric hindrance from the cyclopropyl (B3062369) group and the existing amino group at the 4-position may influence the regioselectivity of these reactions.

Common electrophilic substitution reactions for amino-pyridines include halogenation, nitration, and sulfonation. The conditions for these reactions need to be carefully controlled to avoid polysubstitution and side reactions.

ReagentConditionsPotential Product(s)
N-Bromosuccinimide (NBS)Inert solventMono- or di-brominated derivatives
Nitrating mixture (HNO₃/H₂SO₄)Low temperatureNitro-substituted derivatives
Fuming sulfuric acid (H₂SO₄/SO₃)-Sulfonated derivatives

This table outlines expected electrophilic substitution reactions and potential products based on general reactivity principles of amino-pyridines.

Oxidation and Reduction Pathways of this compound

The pyridine nitrogen and the amino groups are susceptible to oxidation, while the pyridine ring can undergo reduction.

Oxidation of the pyridine nitrogen in this compound can lead to the formation of the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a versatile intermediate for further functionalization. For related compounds like 2-Methylpyridine-3,4-diamine, oxidation using reagents like potassium permanganate (B83412) or hydrogen peroxide is known to yield pyridine N-oxides.

Reduction of the pyridine ring of this compound can be accomplished under various conditions, including catalytic hydrogenation or using dissolving metal reductions. These methods can lead to the formation of the corresponding dihydropyridine (B1217469) or piperidine (B6355638) derivatives, depending on the reaction conditions.

Reaction TypeReagentProduct
N-Oxidationm-CPBA or H₂O₂This compound-1-oxide
Ring ReductionH₂ / Pd/CN4-Cyclopropylpiperidine-3,4-diamine
Ring ReductionNa / NH₃ (Birch Reduction)Dihydro-N4-cyclopropylpyridine-3,4-diamine

This table summarizes the expected outcomes of oxidation and reduction reactions.

Cyclization Reactions and Heterocyclic Annulation via this compound

The ortho-diamine functionality of this compound is a key feature that allows for its use in the synthesis of fused heterocyclic systems through cyclization reactions.

The adjacent amino groups at the 3- and 4-positions are ideally positioned to react with bifunctional electrophiles to form five- or six-membered heterocyclic rings fused to the pyridine core. For example, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of imidazo[4,5-c]pyridines. Similarly, reaction with nitrous acid can yield triazolo[4,5-c]pyridines. These fused systems are prevalent in many biologically active molecules. The use of this compound as an intermediate in the synthesis of complex molecules has been noted in patent literature, suggesting its utility in such cyclization reactions. google.com

ReagentFused Heterocyclic System
GlyoxalImidazo[4,5-c]pyridine
2,3-Butanedione2,3-Dimethylimidazo[4,5-c]pyridine
Formic acidImidazo[4,5-c]pyridine
Nitrous acid (NaNO₂/HCl)Triazolo[4,5-c]pyridine

This table illustrates potential cyclization reactions to form fused polycyclic systems.

When this compound reacts with chiral bifunctional reagents, the formation of new stereocenters in the fused ring system is possible. The stereochemical outcome of such reactions can be influenced by the existing chirality of the reagent and the reaction conditions. While specific studies on stereochemical control in cyclization reactions involving this compound are not widely reported, general principles of asymmetric synthesis would apply. The use of chiral catalysts or auxiliaries could potentially direct the stereoselectivity of these cyclization reactions, leading to the formation of enantiomerically enriched fused heterocyclic products. Further research in this area could unlock the potential of this compound in the stereoselective synthesis of complex molecules.

Advanced Spectroscopic and Structural Characterization in Research

Application of Advanced NMR Spectroscopy for Structural Elucidation of N4-Cyclopropylpyridine-3,4-diamine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. ipb.pt

In a hypothetical derivative, for instance, where a substituent is introduced onto the pyridine (B92270) ring, determining its precise location is critical. A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons on the pyridine ring and the cyclopropyl (B3062369) group. The HSQC spectrum would then correlate each proton signal to its directly attached carbon atom. Finally, the HMBC spectrum, which shows correlations between protons and carbons over two to three bonds, would be instrumental in confirming the position of the substituent by observing long-range correlations between the substituent's protons and the carbons of the pyridine ring, or vice versa. ipb.pt The chemical shifts of the pyridine ring protons and carbons are also significantly influenced by the nature and position of substituents, providing further structural clues. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Hypothetical this compound Derivative in CDCl₃

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H-28.10 (s)148.5C-3, C-4
H-56.85 (d, J=5.2 Hz)115.2C-3, C-4, C-6
H-67.95 (d, J=5.2 Hz)150.1C-2, C-4, C-5
N4-H5.50 (s)-C-4, Cyclopropyl C
3-NH₂4.20 (br s)-C-3, C-2, C-4
Cyclopropyl-CH2.55 (m)30.5Pyridine C-4
Cyclopropyl-CH₂0.85 (m), 0.60 (m)6.8Cyclopropyl-CH

This table is for illustrative purposes only and represents plausible data.

Mass Spectrometry (MS) Profiling and Fragmentation Analysis of this compound Analogs

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental formula of a molecule. This capability is crucial for differentiating between isomeric analogs of this compound that have the same nominal mass but different atomic compositions. For example, an isomer where a cyclopropyl group is replaced by a propylene (B89431) group would have the same nominal mass but a different exact mass, easily distinguishable by HRMS.

Furthermore, HRMS coupled with techniques like liquid chromatography (LC) can separate isomers in a mixture before they enter the mass spectrometer, providing distinct mass spectra for each. nih.gov The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) mode of HRMS can also provide structural information to differentiate isomers. The characteristic fragmentation of the cyclopropylamine (B47189) moiety, for instance, would be indicative of the N4-cyclopropyl substitution. researchgate.net The fragmentation of amines is often dominated by alpha-cleavage, and for this compound, this would involve the bonds adjacent to the nitrogen atoms. libretexts.org

Collision Cross Section (CCS) Measurements in Structural Analysis

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. wikipedia.org The collision cross section (CCS) is a measure of the ion's rotational average projected area and is a key parameter obtained from IM-MS. nih.gov For analogs of this compound, CCS values can provide an additional dimension of separation and characterization.

Isomers with different three-dimensional structures will have different CCS values, even if they have the same mass-to-charge ratio. This allows for the separation of constitutional isomers and even stereoisomers in some cases. For instance, analogs with different substitution patterns on the pyridine ring would likely exhibit different CCS values due to their varied shapes. This technique is particularly valuable when chromatographic separation is challenging. researchgate.netnih.gov

Table 2: Hypothetical HRMS and CCS Data for Isomeric Analogs of this compound

CompoundMolecular FormulaCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Mass Error (ppm)Hypothetical CCS (Ų)
This compoundC₈H₁₁N₃162.1026162.1024-1.2135.2
Isomer A (N-propyl)C₈H₁₁N₃162.1026162.10281.2140.5
Isomer B (different substitution)C₈H₁₁N₃162.1026162.1025-0.6138.1

This table is for illustrative purposes only and represents plausible data.

X-ray Crystallography Studies of this compound and Its Complexes

For this compound, crystallographic studies would reveal the planarity of the pyridine ring, the orientation of the cyclopropyl group relative to the ring, and the geometry around the nitrogen atoms of the diamine moiety. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino groups and the pyridine nitrogen, which govern the solid-state architecture. mdpi.com In the case of complexes with metal ions or other molecules, X-ray crystallography can precisely map the coordination environment and the nature of the interactions. nih.gov

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.56
b (Å)10.23
c (Å)9.87
β (°)105.2
Volume (ų)832.1
Z4
Density (calculated) (g/cm³)1.29
Key Hydrogen BondsN(3)-H···N(1) (intermolecular)

This table is for illustrative purposes only and represents plausible data.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a detailed view of the electron distribution and energetic landscape of a molecule, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules like N4-Cyclopropylpyridine-3,4-diamine. By approximating the electron density, DFT can accurately predict a range of molecular characteristics. researchgate.networldscientific.com

DFT calculations would typically be employed to determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the lone pairs on the nitrogen atoms of the pyridine (B92270) ring and the amino groups are expected to be regions of high electron density.

Furthermore, DFT is used to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are critical in assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates the molecule's electron-donating ability.
LUMO Energy-1.2 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap4.6 eVReflects chemical reactivity and kinetic stability.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule.

Note: The values presented in this table are representative and would be subject to the specific level of theory and basis set used in the DFT calculations.

Quantum chemical calculations are instrumental in mapping out potential reaction pathways and determining their feasibility. rsc.org By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a detailed understanding of reaction mechanisms can be achieved.

For this compound, this could involve modeling its synthesis or its metabolic degradation pathways. For instance, the reaction energetics of the final step in its synthesis, likely a reduction or amination, could be calculated to optimize reaction conditions. Similarly, potential sites of metabolic oxidation by cytochrome P450 enzymes could be predicted by calculating the activation energies for hydrogen abstraction or addition of an oxygen atom at various positions on the molecule. The cyclopropyl (B3062369) group, in particular, is a site of interest for such metabolic transformations. tandfonline.comtandfonline.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.orgresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with a biological target.

MD simulations would reveal the preferred rotational states (rotamers) of the cyclopropyl group and the amino substituents. This conformational flexibility can be crucial for its ability to bind to a target protein. The simulations can also provide insights into the molecule's solvation properties and how it interacts with water molecules.

When docked into the active site of a putative protein target, MD simulations can assess the stability of the binding pose and quantify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. figshare.com This allows for a more accurate prediction of binding affinity than static docking methods alone.

In Silico Scaffold Hopping and Virtual Screening Methodologies

With a core structure like this compound, computational techniques can be employed to explore chemical space and identify novel, structurally diverse analogs with potentially improved properties.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that are necessary for biological activity. nih.govworldscientific.comconsensus.app Based on the structure of this compound, a pharmacophore model would likely include hydrogen bond donors (from the amino groups), hydrogen bond acceptors (from the pyridine nitrogen), and a hydrophobic feature (from the cyclopropyl ring).

This model can then be used as a 3D query to search large chemical databases for compounds that match these key features, even if their underlying chemical scaffolds are different. This approach, known as pharmacophore-based virtual screening, is a powerful tool for hit identification in drug discovery. nih.gov

Table 2: Putative Pharmacophore Features of this compound

FeatureLocationRole in Binding
Hydrogen Bond DonorN4-amino group, 3-amino groupInteraction with acceptor residues in a target protein.
Hydrogen Bond AcceptorPyridine nitrogenInteraction with donor residues in a target protein.
Aromatic RingPyridine ringPotential for π-π stacking interactions.
Hydrophobic GroupCyclopropyl moietyInteraction with hydrophobic pockets in a target protein.

Scaffold hopping is a computational strategy that aims to identify new molecular cores that can mimic the biological activity of a known active compound. mdpi.comnih.govnih.gov Starting with the this compound scaffold, various computational algorithms can be used to replace the pyridine-diamine core with other chemical moieties while maintaining the essential pharmacophoric features.

These algorithms can explore vast virtual libraries of chemical fragments and connect them in novel ways to generate structurally diverse analogs. The resulting virtual compounds can then be filtered based on predicted physicochemical properties (e.g., molecular weight, lipophilicity) and docked into the target protein to prioritize the most promising candidates for synthesis and biological evaluation. This approach has the potential to lead to the discovery of new chemical series with improved potency, selectivity, or pharmacokinetic profiles. rsc.orgnih.gov

Structure Activity Relationship Sar Studies

Impact of Cyclopropyl (B3062369) Moiety Modifications on Biological Potency and Selectivity

The N4-cyclopropyl group is a key feature of the N4-Cyclopropylpyridine-3,4-diamine scaffold, contributing significantly to its binding affinity and selectivity for various biological targets. Modifications to this moiety have been a central focus of SAR studies to enhance its therapeutic potential.

Research into related compounds, such as N-cyclopropylbenzamide-benzophenone hybrids, has demonstrated the importance of the cyclopropyl group in achieving potent inhibitory activity against targets like the p38 mitogen-activated protein kinase (MAPK). nih.gov In these studies, the cyclopropyl group often occupies a critical region within the enzyme's active site, forming favorable hydrophobic interactions.

Furthermore, the electronic nature of the cyclopropyl ring can be modulated. The introduction of electron-withdrawing or electron-donating groups on the cyclopropyl moiety could influence its interaction with nearby amino acid residues. For example, a hydroxyl or amino group could introduce a new hydrogen bond donor/acceptor, potentially increasing binding affinity.

A closely related analog, N4-(cyclopropylmethyl)pyridine-3,4-diamine, where a methylene (B1212753) spacer separates the cyclopropyl ring from the amine, has also been synthesized. This modification alters the flexibility and positioning of the cyclopropyl group within the binding site, which can have a profound impact on biological activity.

Table 1: Hypothetical Modifications of the Cyclopropyl Moiety and Their Potential Impact on Biological Activity

Modification of Cyclopropyl MoietyPredicted Impact on PotencyPredicted Impact on SelectivityRationale
Introduction of a methyl groupMay increase or decreaseMay increase or decreaseDepends on the size and shape of the hydrophobic pocket in the target enzyme.
Introduction of a hydroxyl groupPotentially increasesPotentially increasesCould form additional hydrogen bonds with the target protein.
Replacement with a cyclobutyl groupLikely decreasesMay changeThe larger ring may not fit optimally in the binding site.
Replacement with an isopropyl groupLikely decreasesMay changeLoss of the strained ring system may alter binding conformation and reduce favorable interactions.

Positional Isomerism and Substituent Effects on Pyridine-Diamine Scaffold Activity

The arrangement of substituents on the pyridine-diamine core is a critical determinant of biological activity. Positional isomerism, particularly the location of the cyclopropylamino group, and the introduction of other substituents on the pyridine (B92270) ring can dramatically alter the molecule's properties.

The existence of the positional isomer, N3-Cyclopropylpyridine-3,4-diamine, highlights the importance of the substitution pattern. The shift of the cyclopropyl group from the N4 to the N3 position would significantly change the molecule's three-dimensional shape and the presentation of its hydrogen bond donors and acceptors. This, in turn, would affect its binding mode to target proteins. Studies on other heterocyclic systems have shown that such positional isomerism can lead to substantial differences in biological activity and target selectivity. nih.gov

Furthermore, the introduction of various substituents on the pyridine ring can fine-tune the electronic and steric properties of the molecule. For example, the addition of electron-withdrawing groups, such as a halogen or a cyano group, can influence the pKa of the pyridine nitrogen and the amino groups, affecting their protonation state at physiological pH and their ability to form ionic interactions. Conversely, electron-donating groups, like a methoxy (B1213986) group, could enhance interactions with certain residues.

In a broader context, studies on substituted pyrimidine-diamines as kinase inhibitors have revealed key SAR insights. For instance, the nature and position of aryl groups attached to the diamine scaffold have been shown to be crucial for potency against cyclin-dependent kinases (CDKs).

Table 2: Impact of Positional Isomerism and Substituents on the Pyridine-Diamine Scaffold

CompoundPosition of Cyclopropylamino GroupOther Substituents on Pyridine RingGeneral Predicted Effect on Activity
This compoundN4NoneBaseline activity
N3-Cyclopropylpyridine-3,4-diamineN3NoneLikely altered potency and selectivity due to different spatial arrangement of functional groups.
5-Fluoro-N4-cyclopropylpyridine-3,4-diamineN45-FluoroMay enhance binding through halogen bonding or by altering electronic properties.
2-Methyl-N4-cyclopropylpyridine-3,4-diamineN42-MethylCould introduce steric hindrance or favorable hydrophobic interactions, depending on the target.
5-Methoxy-N4-cyclopropylpyridine-3,4-diamineN45-MethoxyMay improve solubility and form hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For this compound derivatives, QSAR studies can provide valuable insights for the rational design of more potent and selective analogs.

Although specific QSAR models for this compound derivatives are not widely published, the general methodology can be described based on studies of similar kinase inhibitors, such as imidazo[4,5-b]pyridine derivatives. researchgate.net A typical QSAR study would involve the following steps:

Data Set Preparation: A series of this compound analogs with their corresponding biological activities (e.g., IC50 values against a specific kinase) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors, topological indices) and 3D descriptors (e.g., molecular shape, surface area, electronic properties).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

A successful QSAR model could identify the key structural features that are either beneficial or detrimental to the desired biological activity. For example, a model might indicate that a certain range of lipophilicity (logP) is optimal for activity, or that the presence of a hydrogen bond acceptor at a specific position on the pyridine ring is crucial.

Table 3: Common Descriptors Used in QSAR Modeling of Kinase Inhibitors

Descriptor TypeExamplesRelevance to Biological Activity
Constitutional Molecular Weight, Number of RingsRelates to the overall size and complexity of the molecule.
Topological Connectivity Indices, Kappa Shape IndicesDescribes the branching and shape of the molecule.
Geometric Molecular Surface Area, Molecular VolumeRelates to the steric fit of the molecule in the binding site.
Electronic Dipole Moment, Partial ChargesDescribes the electronic distribution and potential for electrostatic interactions.
Hydrophobic LogP, MLogPRelates to the molecule's ability to cross cell membranes and interact with hydrophobic pockets.
Hydrogen Bonding Number of H-bond Donors/AcceptorsCrucial for specific interactions with the target protein.

By leveraging these SAR and QSAR insights, medicinal chemists can more effectively design and synthesize novel this compound derivatives with improved therapeutic properties.

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies

The efficient and scalable synthesis of N4-Cyclopropylpyridine-3,4-diamine and its analogs is crucial for facilitating further research and development. Future efforts are expected to focus on moving beyond traditional synthetic routes to more advanced and sustainable methodologies.

Modern synthetic organic chemistry offers a toolkit of innovative techniques that can be applied to the synthesis of substituted pyridines. These include catalytic C-N cross-coupling reactions, which are instrumental in forming the bond between the pyridine (B92270) ring and the cyclopropylamine (B47189) moiety. The use of transition-metal catalysis, particularly with palladium and copper, has become a standard for such transformations. researchgate.net Furthermore, light-induced Mn(II) catalysis is emerging as a powerful method for C-N coupling reactions, offering a broad substrate scope. chemrxiv.org

Flow chemistry represents another promising avenue for the synthesis of pyridine derivatives. rsc.orgresearchgate.net This technology allows for the continuous production of compounds with precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Microwave-assisted synthesis is also a valuable tool, often significantly reducing reaction times and improving yields for the synthesis of heterocyclic compounds. nih.govbcrcp.ac.in The application of these technologies to the synthesis of this compound could streamline its production and enable the rapid generation of diverse analog libraries for structure-activity relationship (SAR) studies.

Synthetic MethodologyPotential Advantages for this compound Synthesis
Catalytic C-N Cross-Coupling High efficiency and selectivity for forming the N-cyclopropyl bond.
Flow Chemistry Continuous production, improved safety, scalability, and precise reaction control.
Microwave-Assisted Synthesis Accelerated reaction rates and potentially higher yields.

Application in Emerging Therapeutic Areas

The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.commdpi.com Derivatives of pyridine and pyrimidine are particularly prominent in the development of kinase inhibitors, a major class of targeted cancer therapies. nih.govnih.govnih.gov

Given that N2,N4-diphenylpyridine-2,4-diamine derivatives have been investigated as EGFR inhibitors to overcome drug resistance in cancer, it is plausible that this compound could serve as a key building block for novel kinase inhibitors. nih.gov The cyclopropyl (B3062369) group can introduce conformational rigidity and improve metabolic stability, potentially leading to enhanced potency and selectivity of the resulting drug candidates. Future research will likely focus on synthesizing and screening libraries of this compound derivatives against a panel of kinases implicated in various cancers.

Beyond oncology, the unique structural features of this compound may lend themselves to exploration in other therapeutic areas. For instance, pyridine derivatives have shown promise in the development of treatments for neurodegenerative diseases and as anticoagulant agents. nih.govmdpi.com The exploration of this compound analogs in these and other emerging therapeutic areas could unveil new pharmacological applications.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Predictive modeling, using techniques like Quantitative Structure-Activity Relationship (QSAR), can be employed to forecast the bioactivity of newly designed this compound analogs, prioritizing the synthesis of the most promising candidates. cas.orgplos.org This in silico screening approach can significantly reduce the time and cost associated with traditional high-throughput screening. As more experimental data on this compound derivatives become available, these AI/ML models will become increasingly accurate and valuable.

AI/ML ApplicationPotential Impact on this compound Research
Synthesis Optimization Faster development of efficient and high-yield synthetic pathways.
De Novo Drug Design Generation of novel, potent, and selective kinase inhibitors.
Bioactivity Prediction (QSAR) Prioritization of synthetic targets and reduction of experimental screening efforts.
ADMET Prediction Early identification of candidates with favorable drug-like properties.

Collaborative Research Initiatives and Interdisciplinary Approaches

The journey of a chemical compound from a laboratory scaffold to a clinical therapeutic is a complex and resource-intensive process that often benefits from collaborative efforts. The future development of this compound will likely be accelerated through partnerships between academic research institutions, pharmaceutical companies, and specialized contract research organizations (CROs).

Such collaborations can bring together complementary expertise in medicinal chemistry, chemical biology, computational modeling, and clinical development. technologynetworks.comnih.govcollaborativedrug.com Industry-academia partnerships, for example, can leverage the innovative research of academic labs with the drug development infrastructure and experience of pharmaceutical companies. researchgate.net Consortia focused on specific therapeutic areas, such as kinase inhibitor discovery, can also provide a platform for sharing knowledge, resources, and pre-clinical data, thereby advancing the field as a whole. technologynetworks.comnih.gov

An interdisciplinary approach is essential for fully realizing the therapeutic potential of this compound. This involves the integration of synthetic chemistry, computational chemistry, structural biology, pharmacology, and clinical research. mdpi.comresearchgate.net By fostering a collaborative and interdisciplinary research environment, the scientific community can more effectively and efficiently translate the promise of this compound into tangible benefits for patients.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N4-Cyclopropylpyridine-3,4-diamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves functionalizing pyridine precursors with cyclopropyl groups. For example, nucleophilic substitution or cyclopropane introduction via [2+1] cycloaddition using diazo compounds can be employed. Reaction efficiency depends on catalysts (e.g., transition metals), solvent polarity, and temperature. Purification via column chromatography or recrystallization is critical for isolating high-purity products. Comparative studies suggest that yields vary significantly (30–70%) depending on precursor reactivity and steric hindrance .

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

  • Methodological Answer : Advanced spectroscopic techniques are required:

  • 1H/13C NMR : To verify cyclopropyl proton environments (δ 1.1–1.3 ppm for cyclopropyl CH2) and aromatic pyridine signals (δ 6.3–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection ensures >95% purity by comparing retention times against standards .

Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability tests show degradation (<5%) over 6 months under these conditions. Avoid aqueous buffers or protic solvents to prevent ring-opening reactions of the cyclopropyl group .

Advanced Research Questions

Q. How can researchers address discrepancies in the reactivity of this compound observed under varying catalytic conditions?

  • Methodological Answer : Contradictions in reactivity (e.g., unexpected byproducts or low yields) require systematic analysis:

  • Control Experiments : Test individual reaction components (solvents, catalysts) to isolate variables.
  • Kinetic Monitoring : Use in-situ FTIR or NMR to track intermediate formation.
  • Computational Modeling : Density Functional Theory (DFT) can predict transition states and explain steric/electronic effects of the cyclopropyl group .

Q. What computational approaches are suitable for predicting the electronic and steric effects of the cyclopropyl substituent in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density distribution and HOMO-LUMO gaps. The cyclopropyl group induces significant ring strain, altering nucleophilic sites on the pyridine ring.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and aggregation behavior. Studies show cyclopropane’s rigidity reduces conformational flexibility, impacting binding in biological assays .

Q. What in vitro pharmacological assays are appropriate for evaluating the bioactivity of this compound?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC50 determination.
  • Cell Viability : Screen against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays.
  • Binding Studies : Surface Plasmon Resonance (SPR) or ITC to quantify affinity for proteins like VCP/p97, a target for structurally related diamine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.